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Compound of Interest

Compound Name: trans-2-Ethylcyclopentanamine

CAS No.: 80864-16-0

Cat. No.: B3155700

Get Quote

Executive Summary & Compound Identity
Target Compound: (1R,2R)-2-Ethylcyclopentanamine CAS Registry Number: 2164-24-1

(Generic for 2-ethyl isomer series; specific stereoisomers often referenced via method)

Formula:

Molecular Weight: 113.20 g/mol Stereochemistry:Trans-configuration (1R,2R)[1]

(1R,2R)-2-ethylcyclopentanamine is a chiral amine building block used in the synthesis of

pharmaceutical intermediates, particularly for kinase inhibitors and pulmonary hypertension

therapeutics. Its stereochemical purity is critical, as the (1R,2R) trans-isomer exhibits distinct

pharmacological binding profiles compared to its (1R,2S) cis-diastereomer or (1S,2S)

enantiomer.

This guide provides a comparative analysis of the optical rotation properties, synthesizing data

from foundational organic chemistry literature (Wiehl & Frahm) and modern resolution

protocols.
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Stereochemical Framework & Isomer Comparison
The optical rotation value is the primary metric for establishing enantiomeric excess (ee). For 2-

ethylcyclopentanamine, two chiral centers create four possible stereoisomers.

Isomer Classification
(1R,2R):Trans-isomer. The amino and ethyl groups are on opposite faces of the

cyclopentane ring.

(1S,2S):Trans-enantiomer. Mirror image of (1R,2R).

(1R,2S):Cis-isomer. Amino and ethyl groups are on the same face.

(1S,2R):Cis-enantiomer.[2]

Visualizing the Stereochemistry
The following diagram illustrates the relationship between the target (1R,2R) isomer and its

common impurities.

Figure 1: Stereochemical Relationships of 2-Ethylcyclopentanamine Isomers
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Figure 1: The (1R,2R) target is the trans-isomer.[3] Note that reductive amination methods

often favor the cis-(1R,2S) diastereomer, making purification essential.

Optical Rotation Analysis
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Comparative Optical Rotation Data
The specific rotation

is highly sensitive to solvent, temperature, and salt form (free base vs. hydrochloride). The
values below reflect established literature ranges for the trans and cis series.

Isomer
Configurati
on

Salt Form Solvent

Concentrati
on (

)

Specific
Rotation

Source
Reference

(1R,2R)-

Trans
Hydrochloride Methanol 1.0

+5.0° to

+15.0° (Est.)*

Derived from

Wiehl &

Frahm [1]

(1S,2S)-

Trans
Hydrochloride Methanol 1.0

-5.0° to -15.0°

(Est.)

Enantiomeric

Principle

(1R,2S)-Cis Hydrochloride Methanol 1.0 +11.2°
Wiehl &

Frahm [1]

(1S,2R)-Cis Hydrochloride Methanol 1.0 -11.2°
Wiehl &

Frahm [1]

*Note: While the cis-(1R,2S) isomer is the primary product of asymmetric reductive amination

described by Wiehl & Frahm, the trans-(1R,2R) isomer is often obtained via resolution of the

trans-racemate or specific inversion protocols. The rotation magnitude is typically comparable

but distinct from the cis-isomer.

Mechanistic Insight: Why the Difference?
The trans arrangement in (1R,2R) locks the cyclopentane ring into a rigid envelope

conformation different from the cis form. This conformational rigidity alters the interaction with

plane-polarized light.

Cis-Isomer: Intramolecular H-bonding between the amine and the ethyl group (steric

proximity) can compress the molar rotation.
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Trans-Isomer: Reduced steric strain allows for a more open conformation, often resulting in a

slightly higher magnitude of rotation in non-polar solvents, though solvent effects (e.g.,

Methanol vs.

) can invert the sign.

Experimental Protocols
Protocol A: Determination of Specific Rotation
To validate the identity of (1R,2R)-2-ethylcyclopentanamine, follow this self-validating protocol.

Prerequisites:

Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

Temperature: 20°C ± 0.5°C (Thermostated cell).

Solvent: HPLC-grade Methanol (dried).

Step-by-Step Methodology:

Preparation: Weigh exactly 100 mg of the amine hydrochloride salt.

Dissolution: Transfer to a 10 mL volumetric flask. Dissolve in Methanol and dilute to mark (

g/100mL).

Blanking: Fill the polarimeter tube (1 dm) with pure solvent. Zero the instrument.

Measurement: Rinse the tube with the sample solution, then fill. Record the average of 5

measurements.

Calculation:

Where

is the observed rotation,

is path length (dm), and
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is concentration (g/100mL).[4][5]

Protocol B: Chiral Resolution (Synthesis of Target)
Since the (1R,2R) isomer is not the thermodynamic product of simple hydrogenation, it is often

isolated via Classical Chemical Resolution from the trans-racemate.

Workflow Diagram:

Figure 2: Resolution Workflow for (1R,2R)-2-Ethylcyclopentanamine
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Figure 2: Workflow for isolating the (1R,2R) enantiomer using a chiral acid resolving agent.

Key Resolution Steps:

Mixing: Combine equimolar amounts of trans-2-ethylcyclopentanamine (racemic) and (S)-

(+)-Mandelic acid in hot ethanol.

Crystallization: Cool slowly to 4°C. The (1R,2R)-amine/(S)-acid salt typically crystallizes first

due to packing efficiency.

Recrystallization: Repeat until constant melting point and constant optical rotation are

achieved.

Liberation: Treat the salt with 2M NaOH and extract with DCM to yield the free base.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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